Cas no 97845-80-2 (Penciclovir Monoacetate)

Penciclovir Monoacetate is a synthetic acyclic guanosine derivative and the monoacetylated prodrug of Penciclovir. It exhibits potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV). The monoacetate form enhances bioavailability and solubility compared to the parent compound, facilitating improved formulation stability and delivery. Its mechanism of action involves selective inhibition of viral DNA polymerase, leading to chain termination during viral replication. Penciclovir Monoacetate is widely utilized in pharmaceutical research and development for its consistent efficacy and favorable pharmacokinetic profile. The compound is particularly valued for its low cytotoxicity and high selectivity, making it a reliable candidate for antiviral therapeutics.
Penciclovir Monoacetate structure
Penciclovir Monoacetate structure
Product name:Penciclovir Monoacetate
CAS No:97845-80-2
MF:C12H17N5O4
MW:295.294481992722
CID:2677598

Penciclovir Monoacetate Chemical and Physical Properties

Names and Identifiers

    • Monoacetate Penciclovir; Penciclovir Impurity B
    • [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
    • 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
    • 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
    • Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
    • 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
    • BRL 42222
    • Mono-O-acetylpenciclovir
    • Penciclovir monoacetate
    • Penciclovir Monoacetate
    • Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
    • InChI Key: UBPBRZXGEFQVAT-UHFFFAOYSA-N
    • SMILES: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 441
  • Topological Polar Surface Area: 132

Penciclovir Monoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P221515-1mg
Penciclovir Monoacetate
97845-80-2
1mg
$150.00 2023-05-17
TRC
P221515-2.5mg
Penciclovir Monoacetate
97845-80-2
2.5mg
$328.00 2023-05-17
TRC
P221515-10mg
Penciclovir Monoacetate
97845-80-2
10mg
$ 1160.00 2023-09-06
TRC
P221515-5mg
Penciclovir Monoacetate
97845-80-2
5mg
$603.00 2023-05-17

Penciclovir Monoacetate Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Reaction Conditions
Reference
Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations
Kim, Dae-Kee; et al Harnden, Michael R.; et al, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  3 h, pH 7.4, 30 °C
Reference
Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites
Rodrigues, Diogo; et al, ChemCatChem, 2014, 6(4), 1028-1042

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Pyridine
1.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
Reference
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Monoacetate Raw materials

Penciclovir Monoacetate Preparation Products

Additional information on Penciclovir Monoacetate

Comprehensive Overview of Penciclovir Monoacetate (CAS No. 97845-80-2): Properties, Applications, and Innovations

Penciclovir Monoacetate (CAS No. 97845-80-2) is a chemically modified derivative of penciclovir, a well-known antiviral agent. This compound is widely recognized for its enhanced bioavailability and stability compared to its parent molecule. With the increasing demand for effective antiviral treatments, Penciclovir Monoacetate has garnered significant attention in pharmaceutical research and development. Its unique properties make it a valuable candidate for addressing viral infections, particularly those caused by herpesviruses.

The chemical structure of Penciclovir Monoacetate includes an acetate group, which improves its solubility and absorption in the body. This modification is critical for optimizing drug delivery systems, a topic highly searched by professionals in pharmacology and drug formulation. Researchers are particularly interested in how Penciclovir Monoacetate compares to other antiviral prodrugs, such as valacyclovir or famciclovir, in terms of efficacy and side effects. These comparisons are frequently explored in academic papers and clinical studies.

One of the most searched questions related to Penciclovir Monoacetate is its mechanism of action. Like penciclovir, it works by inhibiting viral DNA polymerase, thereby preventing viral replication. This mechanism is particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Given the rising prevalence of antiviral resistance, the development of derivatives like Penciclovir Monoacetate is crucial for maintaining treatment efficacy. This aligns with current trends in personalized medicine and targeted therapies.

In addition to its antiviral properties, Penciclovir Monoacetate is also studied for its potential applications in topical formulations. Dermatologists and patients alike search for information on how this compound can be used in creams or ointments to treat cold sores and other cutaneous manifestations of viral infections. The demand for non-invasive treatment options has driven innovation in this area, with Penciclovir Monoacetate emerging as a promising candidate.

The synthesis and quality control of Penciclovir Monoacetate are other hot topics in the pharmaceutical industry. Analytical methods such as HPLC and mass spectrometry are commonly employed to ensure the purity and consistency of this compound. These techniques are frequently searched by quality assurance professionals and researchers aiming to optimize production processes. The importance of stringent quality standards cannot be overstated, especially in the context of global supply chain challenges.

Another area of interest is the environmental impact of pharmaceutical compounds like Penciclovir Monoacetate. With growing awareness of sustainability, researchers are investigating the biodegradability and ecotoxicity of such molecules. This aligns with the broader trend of green chemistry, which seeks to minimize the environmental footprint of drug manufacturing. Searches related to "green synthesis of antiviral drugs" or "eco-friendly pharmaceuticals" reflect this shift in priorities.

Looking ahead, the future of Penciclovir Monoacetate appears promising. Ongoing clinical trials and research initiatives aim to explore its full therapeutic potential, including possible applications beyond viral infections. For instance, some studies suggest that antiviral agents may have immunomodulatory effects, opening new avenues for treatment. As the scientific community continues to uncover these possibilities, Penciclovir Monoacetate is likely to remain a focal point of innovation in antiviral therapy.

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